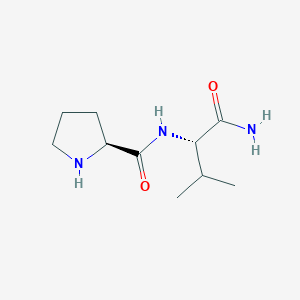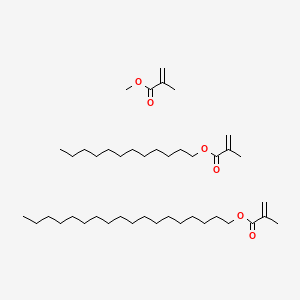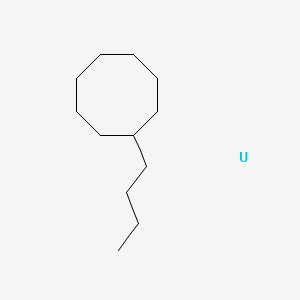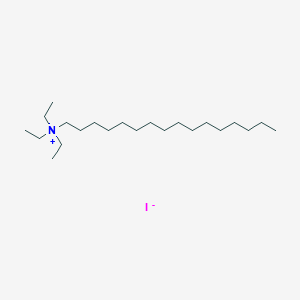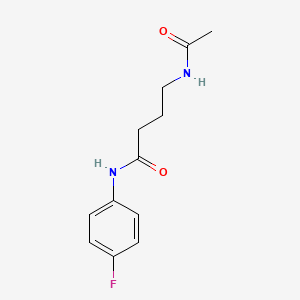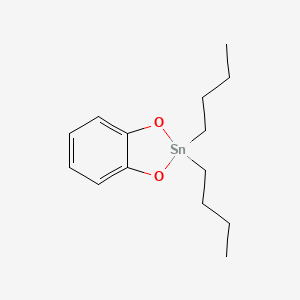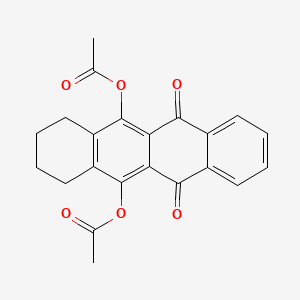
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetracene structure, which includes multiple keto groups and acetate functionalities. Its chemical structure and properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetracene coreThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism by which 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved often depend on the specific derivative of the compound and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate include:
13-Dihydrodaunorubicin: An aminoglycoside antibiotic with a similar tetracene core structure.
Epsilon-Rhodomycinone: A carboxylic ester with related structural features.
4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines: Compounds with similar functional groups and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration
Properties
CAS No. |
37845-20-8 |
|---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(12-acetyloxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H18O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
SBTDDZZYALUTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=C1CCCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




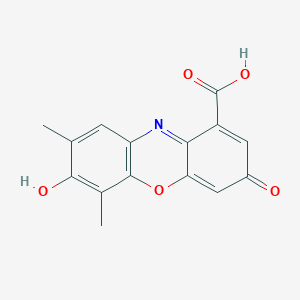
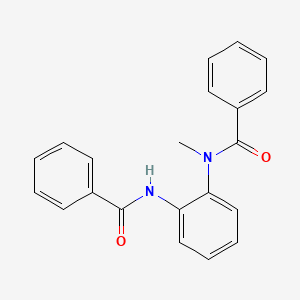
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
